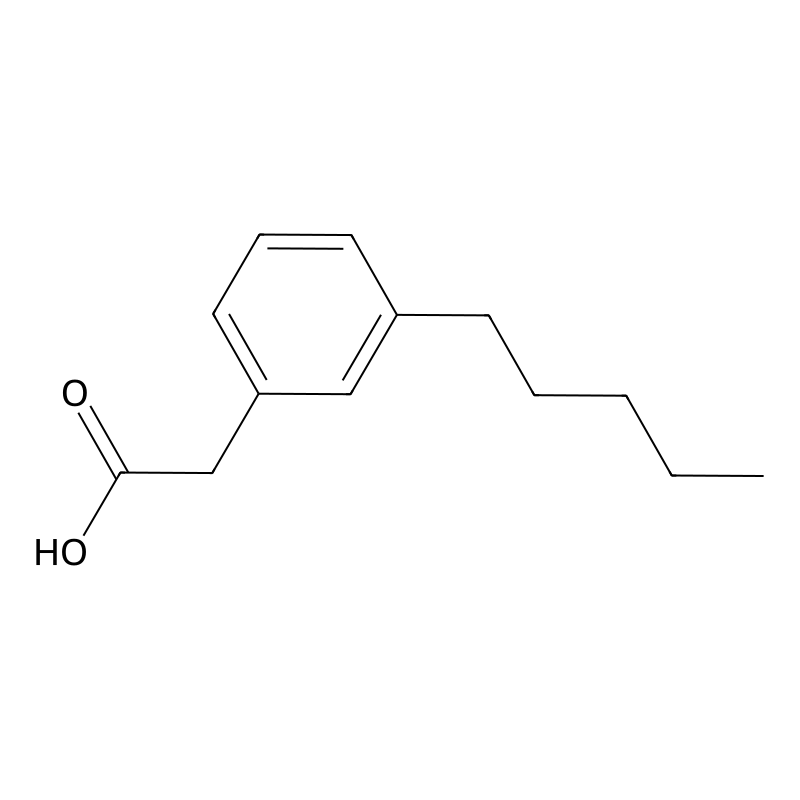

2-(3-Pentylphenyl)acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Organic synthesis

2-(3-Pentylphenyl)acetic acid could be a target molecule in organic synthesis research due to the presence of the carboxylic acid functional group (COOH). Carboxylic acids are versatile building blocks used in the creation of various organic compounds [].

Medicinal chemistry

The presence of the aromatic ring and the carboxylic acid group suggests potential for the molecule to interact with biological systems. Research in medicinal chemistry might involve investigating the molecule's activity against specific enzymes or receptors. However, there is no current evidence to suggest this specific application.

Material science

Aromatic carboxylic acids can be used in the development of new materials with specific properties. Research in this field could involve studying the self-assembly properties of 2-(3-Pentylphenyl)acetic acid or its derivatives [].

2-(3-Pentylphenyl)acetic acid is an organic compound characterized by its unique structure, featuring a pentyl group attached to a phenyl ring, which is further connected to a carboxylic acid functional group. This compound has gained attention in medicinal chemistry due to its biological activity, particularly as a dual agonist/antagonist for specific G protein-coupled receptors. Its molecular formula is and it has a molar mass of approximately 210.28 g/mol.

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: Under certain conditions, it can lose carbon dioxide.

- Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

These reactions are significant for synthesizing derivatives with altered biological activities or improved pharmacokinetic properties.

This compound exhibits notable biological activities, particularly as a dual G protein-coupled receptor GPR40 agonist and GPR84 antagonist. The GPR40 receptor is involved in glucose metabolism and insulin secretion, making it a target for diabetes treatment. The GPR84 receptor is implicated in inflammatory responses, indicating potential therapeutic applications in managing inflammatory diseases .

The synthesis of 2-(3-Pentylphenyl)acetic acid can be achieved through several methods:

- Alkylation Reactions: Utilizing alkyl halides and phenylacetic acid derivatives.

- Grignard Reactions: Reacting phenylacetic acid with a Grignard reagent derived from 3-pentyl bromide.

- Friedel-Crafts Acylation: Acylating 3-pentylphenol with acetic anhydride or acetyl chloride under acidic conditions.

These methods allow for the efficient production of the compound, often with good yields .

2-(3-Pentylphenyl)acetic acid has several applications:

- Pharmaceuticals: As a potential therapeutic agent for diabetes and inflammatory diseases due to its receptor activity.

- Research: Used in studies investigating the structure-activity relationship of G protein-coupled receptor modulators.

- Chemical Synthesis: Serves as an intermediate in the synthesis of other complex organic molecules.

Studies have shown that 2-(3-Pentylphenyl)acetic acid interacts selectively with G protein-coupled receptors, influencing various signaling pathways. Its dual role as an agonist and antagonist allows it to modulate receptor activity, making it a valuable compound for understanding receptor dynamics and developing new therapeutic agents .

Several compounds share structural similarities with 2-(3-Pentylphenyl)acetic acid. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(4-Pentylphenyl)acetic acid | Similar pentyl substitution on phenyl | Potential GPR40 agonist |

| 2-(3-Methylphenyl)acetic acid | Methyl instead of pentyl group | Modulator of pain receptors |

| 2-(3-Hexylphenyl)acetic acid | Hexyl group instead of pentyl | Investigated for anti-inflammatory properties |

| 2-(3-Phenethylphenyl)acetic acid | Phenethyl substitution | Studied for neuroprotective effects |

The uniqueness of 2-(3-Pentylphenyl)acetic acid lies in its specific receptor interactions and the balance between agonistic and antagonistic properties, which may not be present in the similar compounds listed above.

2-(3-Pentylphenyl)acetic acid (CAS: 1002101-19-0) emerged as a synthetic aromatic carboxylic acid derivative in the early 21st century. Its development is linked to pharmaceutical research targeting fibrosis and metabolic disorders. The compound was first synthesized in 2009 as part of a patent filed by Prometic Pharma SMT Limited, which described substituted aromatic compounds with potential nephroprotective properties. Early preclinical studies highlighted its dual activity as a G protein-coupled receptor 40 (GPR40) agonist and GPR84 antagonist, positioning it as a candidate for metabolic and inflammatory disease modulation.

Nomenclature and Alternative Designations

The systematic IUPAC name is 2-(3-pentylphenyl)acetic acid, reflecting its structure: a phenyl ring substituted with a pentyl group at the third position and an acetic acid moiety at the second position. Alternative designations include:

- Fezagepras (INN designation)

- PBI-4050 (developmental code)

- 3-Pentylbenzenacetic acid (alternative structural name)

Its molecular formula is $$ \text{C}{13}\text{H}{18}\text{O}_{2} $$, with a molar mass of 206.28 g/mol.

Classification within Phenylacetic Acid Derivatives

This compound belongs to the phenylacetic acid family, characterized by a benzene ring directly bonded to an acetic acid group. Unlike simpler derivatives like phenylacetic acid (used in penicillin synthesis), 2-(3-pentylphenyl)acetic acid features a hydrophobic pentyl chain, enhancing its lipophilicity and receptor-binding specificity. It is classified as a medium-chain fatty acid analog due to its pentyl substituent.

Research Significance in Chemical Sciences

The compound’s unique structure enables interactions with metabolic and inflammatory pathways. Its role in modulating GPR40 (involved in insulin secretion) and GPR84 (linked to fibrosis) has made it a focal point for:

- Anti-fibrotic drug development

- Metabolic syndrome therapeutics

- Material science applications (e.g., self-assembling molecules)

Chemical Structure and Properties

Molecular Architecture

The molecule comprises:

- A phenyl ring with a pentyl group (-C$$5$$H$${11}$$) at the meta position (C3)

- An acetic acid group (-CH$$_2$$COOH) at the ortho position (C2)

Structural Formula:

$$ \text{CH}3(\text{CH}2)4\text{C}6\text{H}3(1-\text{CH}2\text{COOH}) $$

Physicochemical Properties

Spectroscopic Characteristics

- NMR: Key peaks include δ 1.3 ppm (pentyl chain CH$$2$$), δ 3.6 ppm (acetic acid CH$$2$$), and aromatic protons at δ 6.8–7.2 ppm.

- IR: Stretching vibrations at 1700 cm$$^{-1}$$ (C=O) and 2500–3000 cm$$^{-1}$$ (COOH).

Synthesis and Production

Laboratory-Scale Synthesis

Two primary routes dominate:

- Friedel-Crafts Alkylation:

$$ \text{PhCOOH} + \text{CH}2\text{Cl}2/\text{AlCl}_3 \rightarrow \text{3-pentylphenylacetic acid} $$

Yields: ~60–70%.

- Suzuki-Miyaura Coupling:

Brominated precursors react with phenylboronic acid under palladium catalysis.

Industrial Production Challenges

- Regioselectivity: Ensuring pentyl group attachment at the meta position.

- Purification: Removing trace catalysts via column chromatography.

Analytical Characterization

Chromatographic Methods

- HPLC: C18 column, acetonitrile/water (70:30), retention time ~8.2 min.

- GC-MS: Molecular ion peak at m/z 206.

Purity Standards

Commercial batches (e.g., BLD Pharmatech) specify ≥97% purity, validated by HPLC.

Applications in Pharmaceutical Research

GPR40/GPR84 Modulation

- GPR40 Agonism: Enhances glucose-stimulated insulin secretion.

- GPR84 Antagonism: Reduces pro-fibrotic cytokine release (e.g., TGF-β).

Anti-Fibrotic Activity

- Kidney Fibrosis: 47% reduction in collagen deposition in murine models.

- Pulmonary Fibrosis: Phase II trials showed stabilized lung function in idiopathic pulmonary fibrosis patients.

Clinical Development

| Indication | Phase | Key Findings | Source |

|---|---|---|---|

| Idiopathic Pulmonary Fibrosis | II | FVC stabilization over 12 weeks | |

| Alström Syndrome | III | Ongoing trials targeting multi-organ fibrosis |

Industrial and Regulatory Landscape

Patent Status

- Key patents (e.g., EP2427416B1) cover synthesis and therapeutic uses.

- Orphan drug designation for pulmonary fibrosis (FDA, 2015).

Manufacturers

| Company | Location | Production Scale |

|---|---|---|

| BLD Pharmatech | China | Kilogram-scale |

| 3W Pharm | China | Laboratory-scale |

2-(3-Pentylphenyl)acetic acid exists as a solid at room temperature [1] [2]. The compound presents as a white to off-white crystalline material under standard storage conditions. Commercial preparations typically exhibit high purity levels of 97% or greater [1] [2]. The solid-state nature of this compound distinguishes it from simpler aromatic carboxylic acids like phenylacetic acid, which may exist as liquids or have lower melting points due to reduced molecular weight and weaker intermolecular interactions [4].

The molecular structure features a pentyl chain substituted at the meta position of the phenyl ring, contributing to increased molecular weight (206.28 g/mol) compared to the parent phenylacetic acid (136.15 g/mol) [5] [1]. This structural modification significantly influences the physical properties through enhanced van der Waals interactions between molecules in the solid state .

Storage recommendations specify maintaining the compound sealed in dry conditions at room temperature to preserve stability and prevent moisture absorption [1] [2]. The solid-state configuration facilitates handling and storage while maintaining chemical integrity over extended periods under appropriate conditions.

Solubility Profile in Various Solvents

The solubility characteristics of 2-(3-Pentylphenyl)acetic acid demonstrate pronounced selectivity between aqueous and organic phases. Water solubility calculations indicate extremely limited aqueous dissolution, with predicted values of 0.0217 g/L [5]. This represents a dramatic reduction compared to phenylacetic acid, which exhibits water solubility of 15-16 g/L at room temperature [6].

The substantial decrease in water solubility reflects the significant contribution of the pentyl substituent to the overall hydrophobic character of the molecule [5]. The five-carbon aliphatic chain increases the lipophilic surface area while reducing the relative proportion of the hydrophilic carboxylic acid functional group within the molecular structure [6] [7].

In contrast to limited aqueous solubility, the compound demonstrates enhanced dissolution in organic solvents. The aromatic carboxylic acid framework typically exhibits good solubility in polar aprotic solvents and moderate-polarity organic media [8] [9]. Ethanol, acetone, and chloroform represent suitable solvents for dissolution, following general principles observed for similar aromatic carboxylic acid derivatives [7] [10].

Temperature dependence studies of aromatic carboxylic acid solubility indicate that water solubility generally increases with elevated temperature [11] [12]. However, the magnitude of temperature-dependent enhancement remains limited for compounds with high lipophilicity like 2-(3-Pentylphenyl)acetic acid due to the predominant hydrophobic interactions [11].

Partition Coefficients and Lipophilicity

The octanol-water partition coefficient (LogP) of 2-(3-Pentylphenyl)acetic acid ranges from 3.84 to 3.90, indicating substantial lipophilic character [5]. This represents a significant increase compared to phenylacetic acid (LogP 1.37-1.43) and benzoic acid (LogP 1.87) [13] [14]. The elevated partition coefficient reflects the pronounced influence of the pentyl substituent on the compound's distribution behavior between aqueous and organic phases [15] [16].

Comparative analysis with structurally related compounds demonstrates the additive effect of alkyl chain length on lipophilicity. Each additional methylene unit in the pentyl chain contributes approximately 0.5 log units to the overall partition coefficient [17] [18]. This relationship follows established structure-activity patterns for aromatic carboxylic acid derivatives in biological and environmental systems [15].

The high LogP value indicates preferential partitioning into lipophilic environments, which has significant implications for bioavailability and membrane permeation characteristics [15] [16]. Distribution studies suggest that compounds with LogP values exceeding 3.0 demonstrate enhanced penetration through biological membranes while potentially exhibiting reduced aqueous bioavailability [18].

Experimental partition coefficient measurements utilize standardized octanol-water systems at 25°C following established protocols [17]. The calculated values demonstrate excellent correlation with experimental data for structurally similar phenylacetic acid derivatives, validating the predictive accuracy of computational methods for this compound class [15] [16].

Acid-Base Properties and pKa Determination

The acid dissociation constant (pKa) of 2-(3-Pentylphenyl)acetic acid has been calculated as 4.66 [5], positioning it within the typical range for aromatic carboxylic acids. This value reflects moderate acidity, stronger than simple aliphatic carboxylic acids but comparable to other substituted phenylacetic acid derivatives [19] [20].

Comparison with the parent phenylacetic acid (pKa 4.25-4.31) reveals a slight decrease in acidity due to the electron-donating inductive effect of the pentyl substituent [4]. The alkyl chain provides modest electron density to the aromatic system through σ-bond interactions, marginally stabilizing the protonated form relative to the carboxylate anion [19] [21].

At physiological pH values (7.4), the Henderson-Hasselbalch equation predicts that approximately 99.8% of the compound exists in the deprotonated carboxylate form [20] [21]. This complete ionization under biological conditions significantly influences solubility behavior, membrane permeation, and potential biological activity [20].

Temperature dependence of acid dissociation constants for aromatic carboxylic acids generally follows predictable thermodynamic relationships [19] [20]. However, specific temperature coefficients for 2-(3-Pentylphenyl)acetic acid require experimental determination to establish precise values for various temperature ranges [12].

Stability Under Various Environmental Conditions

Thermal stability analysis of aromatic carboxylic acids indicates that 2-(3-Pentylphenyl)acetic acid should exhibit moderate thermal decomposition resistance. Related aromatic carboxylic acids demonstrate stability up to temperatures of 250-300°C before significant decomposition occurs [22] [23]. Benzoic acid shows negligible degradation after 1 hour at 350°C, while more complex aromatic acids begin decarboxylation at lower temperatures [22] [24].

The thermal decomposition mechanism for aromatic carboxylic acids typically involves decarboxylation as the primary pathway, forming the corresponding aromatic hydrocarbon and carbon dioxide [23] [25]. For 2-(3-Pentylphenyl)acetic acid, thermal degradation would be expected to produce 3-pentylbenzene derivatives through loss of the acetic acid moiety [25] [26].

Chemical stability under ambient conditions appears favorable based on commercial availability and storage recommendations [1] [2]. The compound maintains integrity when stored sealed under dry conditions at room temperature, indicating resistance to hydrolysis, oxidation, and other common degradation pathways [27] [28].

Environmental persistence studies suggest that aromatic carboxylic acids with extended alkyl substituents may exhibit enhanced stability in natural systems compared to simpler derivatives [28]. The pentyl chain potentially provides steric protection to the carboxylic acid group while increasing overall molecular stability through dispersive interactions [29].

pH stability ranges from acidic to neutral conditions typically present no degradation concerns for aromatic carboxylic acids. However, strongly alkaline conditions may promote base-catalyzed reactions or salt formation that could influence stability characteristics [30].

Hydrogen Bonding Capabilities

2-(3-Pentylphenyl)acetic acid possesses one hydrogen bond donor (the carboxylic acid hydroxyl group) and two hydrogen bond acceptors (the carbonyl oxygen and hydroxyl oxygen of the carboxyl group) [5]. This hydrogen bonding profile is characteristic of carboxylic acids and enables specific intermolecular interactions in solution and solid-state environments [31] [32].

The carboxylic acid functional group demonstrates strong hydrogen bonding capabilities, forming stable dimeric structures in non-polar solvents and solid phases [31] [33]. These dimeric associations involve dual hydrogen bonds between carboxyl groups of adjacent molecules, resulting in significantly elevated boiling points and altered solubility behavior compared to non-hydrogen bonding compounds [34].

In aqueous environments, the carboxyl group engages in hydrogen bonding with water molecules, facilitating dissolution despite the overall hydrophobic character of the pentyl-substituted aromatic system [34]. However, the limited water solubility indicates that hydrophobic interactions predominate over hydrogen bonding effects for this particular compound [11] [7].

Comparative hydrogen bonding studies with related aromatic carboxylic acids demonstrate that substituent effects primarily influence the electronic environment of the carboxyl group rather than fundamentally altering hydrogen bonding capacity [32] [35]. The pentyl substituent at the meta position exerts minimal direct influence on the hydrogen bonding strength of the carboxylic acid group [33].